REACTION_CXSMILES
|
[CH3:1][NH2:2].[Br:3][C:4]1[N:9]=[CH:8][C:7]([CH2:10]Br)=[CH:6][CH:5]=1>CC#N>[Br:3][C:4]1[N:9]=[CH:8][C:7]([CH2:10][NH:2][CH3:1])=[CH:6][CH:5]=1
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Name
|
|
Quantity
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12.3 g
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Type
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reactant
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Smiles
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CN
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Name
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|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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CC#N
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Name
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|
Quantity
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8 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C=N1)CBr
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was further stirred at room temperature for 30 minutes
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Duration
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30 min
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Type
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CUSTOM
|
Details
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The reaction mixture thus obtained
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Type
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CONCENTRATION
|
Details
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was concentrated
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Type
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ADDITION
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Details
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the residue was diluted with toluene
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Type
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DISTILLATION
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Details
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subjected to azeotropic distillation
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Type
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CUSTOM
|
Details
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to remove the water
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Type
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EXTRACTION
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Details
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Then, the soluble fraction was extracted with Et2O
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Type
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DRY_WITH_MATERIAL
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Details
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The Et2O layer was dried over MgSO4
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to recover 4.4 g of the title compound as a yellow oil
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=N1)CNC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |